Strategic Synthesis and Agrochemical Applications of Methyl 2-amino-3-chloro-6-methylbenzoate
Strategic Synthesis and Agrochemical Applications of Methyl 2-amino-3-chloro-6-methylbenzoate
An In-Depth Technical Guide for Chemical Development Professionals
As agrochemical discovery pivots toward highly selective, novel-mode-of-action molecules, the structural complexity of active pharmaceutical and agricultural ingredients has surged. At the core of this evolution are highly functionalized anthranilic acid derivatives. This whitepaper provides a comprehensive technical analysis of Methyl 2-amino-3-chloro-6-methylbenzoate , a critical building block in the synthesis of advanced diamide insecticides and pyridine-dicarboxamide herbicides.
Designed for researchers and process chemists, this guide deconstructs the molecule’s structural bioinformatics, details a self-validating synthetic workflow, and maps its downstream applications.
Chemical Identity and Structural Bioinformatics
Methyl 2-amino-3-chloro-6-methylbenzoate is a polysubstituted aniline derivative characterized by a dense array of functional groups on a single benzene ring. The ortho-positioning of the amino and ester groups forms the classic anthranilate pharmacophore, while the meta-chloro and para-methyl substitutions (relative to the chlorine) provide specific steric and electronic tuning crucial for target receptor binding[1].
Table 1: Primary Chemical Identifiers
| Property | Value |
| Chemical Name | Methyl 2-amino-3-chloro-6-methylbenzoate |
| CAS Registry Number | 298221-53-1 |
| Molecular Formula | C₉H₁₀ClNO₂ |
| Molecular Weight | 199.63 g/mol |
| SMILES String | COC(=O)c1c(C)ccc(Cl)c1N |
| InChI | InChI=1S/C9H10ClNO2/c1-5-3-4-6(10)7(11)8(5)9(12)13-2/h3-4H,11H2,1-2H3 |
Mechanistic Synthesis and Process Validation
The most robust and scalable method for synthesizing highly substituted anthranilates relies on the oxidative ring cleavage of a functionalized isatin precursor. This approach avoids the regioselectivity issues inherent in direct electrophilic aromatic substitution of anthranilic acids.
The Synthetic Pathway
Figure 1: Step-wise synthetic pathway of Methyl 2-amino-3-chloro-6-methylbenzoate.
Reaction Stoichiometry
The following table summarizes the quantitative parameters for the critical oxidative cleavage step, adapted from established patent literature[2].
Table 2: Stoichiometry for Oxidative Cleavage
| Reagent | MW ( g/mol ) | Equivalents | Amount | Function |
| 7-Chloro-4-methylisatin | 195.60 | 1.00 | 25.0 g | Substrate |
| Sodium methoxide (30% in MeOH) | 54.02 | 1.25 | 28.8 g | Base / Nucleophile |
| Hydrogen peroxide (50% aq) | 34.01 | 1.25 | 10.9 g | Oxidant |
| Methanol | 32.04 | Solvent | 150 mL | Reaction Medium |
Step-by-Step Protocol & Causality
This protocol is designed as a self-validating system , incorporating mechanistic causality and in-process controls (IPCs) to ensure scientific integrity.
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Substrate Suspension: Suspend 25.0 g of 7-chloro-4-methylisatin in 150 mL of methanol at 22 °C.
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Causality: Methanol acts dually as the solvent and the nucleophilic source for the ultimate methyl ester formation.
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Base-Catalyzed Activation: Add 28.8 g of 30% sodium methoxide dropwise over 10 minutes under continuous stirring[2].
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Causality: The strong base deprotonates the isatin nitrogen (N1). This increases the electron density of the fused ring system and highly activates the C3 carbonyl carbon, priming it for nucleophilic attack.
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Oxidative Cleavage (Baeyer-Villiger Type): Cool the activated suspension to 0 °C. Slowly add 10.9 g of 50% hydrogen peroxide over 30 minutes, strictly maintaining the internal temperature between 0–5 °C[2].
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Causality: The reaction is highly exothermic. The hydroperoxide anion ( HOO− ) attacks the activated C3 carbonyl. Subsequent rearrangement cleaves the C2-C3 bond, expelling the C2 carbon as a formate/carbonate leaving group while simultaneously forming the methyl ester at the C3 position.
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Self-Validating IPC: Allow the mixture to warm to 22 °C and stir until completion.
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Validation Mechanism: The starting material (7-chloro-4-methylisatin) possesses a highly conjugated, distinct red/orange chromophore. As the rigid bicyclic ring cleaves to form the monocyclic benzoate, the extended conjugation breaks. The reaction self-validates its completion visually when the deep orange suspension transitions into a clear, pale yellow solution.
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Agrochemical Applications: Herbicides to RyR Modulators
Methyl 2-amino-3-chloro-6-methylbenzoate is not an end-product; it is a strategic intermediate. Its unique substitution pattern allows chemists to build highly specific spatial geometries required for modern receptor binding.
Pyridine-2,3-dicarboxylic Acid Diamides (Herbicides)
The compound is extensively cited in the development of substituted aniline herbicides[2]. By coupling the aniline nitrogen of our target molecule with pyridine-2,3-dicarboxylic acid derivatives, researchers synthesize potent diamide herbicides[3]. These molecules act as powerful desiccants and defoliants by disrupting critical plant growth pathways[4].
Anthranilic Diamides (Insecticides)
The anthranilic acid core is the foundational pharmacophore for a revolutionary class of insecticides known as Ryanodine Receptor (RyR) modulators[5]. Molecules like Chlorantraniliprole and Cyantraniliprole bind selectively to insect RyRs, locking the calcium channels open. This causes an uncontrolled release of calcium ions ( Ca2+ ) from the sarcoplasmic reticulum, leading to rapid muscle paralysis and pest mortality while exhibiting exceptionally low mammalian toxicity[5],[6].
Figure 2: Downstream agrochemical applications of the synthesized benzoate ester.
Analytical Characterization
To ensure the integrity of the synthesized Methyl 2-amino-3-chloro-6-methylbenzoate before downstream coupling, rigorous analytical validation is required. The following table outlines the expected analytical markers and their underlying causality.
Table 3: Analytical Validation Parameters
| Analytical Technique | Target Observation | Validation Causality |
| HPLC (UV 254 nm) | Single peak > 98% Area | Confirms the complete consumption of the isatin precursor, which exhibits a vastly different retention time and UV absorption profile. |
| ¹H NMR (CDCl₃) | Singlet at ~3.9 ppm (3H) | Validates the successful incorporation of the methyl ester group ( −COOCH3 ). |
| ¹H NMR (CDCl₃) | Broad singlet at ~5.5 ppm (2H) | Confirms the presence of the free primary amine ( −NH2 ) required for downstream diamide coupling. |
| LC-MS (ESI+) | m/z 200.0 [M+H]⁺ | Confirms the molecular weight (199.63) and displays the characteristic 3:1 isotopic pattern indicative of a single chlorine atom. |
References
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Substituted aniline compounds (CZ20013472A3) . Google Patents. Retrieved from:[2],[4]
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Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 . PubChem - National Institutes of Health (NIH). Retrieved from:[Link][5]
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Pyridine-2,3-dicarboxylic acid diamide derivatives and herbicides comprising said derivatives as active ingredient (EP0799825A1) . Google Patents. Retrieved from:[3]
Sources
- 1. guidechem.com [guidechem.com]
- 2. CZ20013472A3 - Substituted aniline compounds - Google Patents [patents.google.com]
- 3. EP0799825A1 - Pyridine-2,3-dicarboxylic acid diamide derivatives and herbicides comprising said derivatives as active ingredient - Google Patents [patents.google.com]
- 4. CZ20013472A3 - Substituted aniline compounds - Google Patents [patents.google.com]
- 5. Chlorantraniliprole | C18H14BrCl2N5O2 | CID 11271640 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 6. grokipedia.com [grokipedia.com]
